Cas no 2770495-23-1 ((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)

(9H-Fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and a sterically hindered cyclobutyl scaffold. The Fmoc group provides selective protection for amines, facilitating controlled deprotection under mild basic conditions, which is advantageous in peptide synthesis and organic transformations. The tetramethylcyclobutyl moiety enhances steric stability, potentially improving resistance to enzymatic degradation. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and as a building block for structurally constrained bioactive molecules. Its unique combination of protective functionality and rigid backbone makes it valuable for applications requiring precise molecular control and stability under synthetic conditions.
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate structure
2770495-23-1 structure
商品名:(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
CAS番号:2770495-23-1
MF:C23H27NO3
メガワット:365.465386629105
CID:6509474
PubChem ID:165992845

(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate 化学的及び物理的性質

名前と識別子

    • (9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
    • EN300-7122891
    • 2770495-23-1
    • インチ: 1S/C23H27NO3/c1-22(2)19(23(3,4)20(22)25)24-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-20,25H,13H2,1-4H3,(H,24,26)
    • InChIKey: YHSWBSATLOVKOT-UHFFFAOYSA-N
    • ほほえんだ: OC1C(C)(C)C(C1(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 365.19909372g/mol
  • どういたいしつりょう: 365.19909372g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 534
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 58.6Ų

(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7122891-0.05g
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
2770495-23-1
0.05g
$1032.0 2023-07-06
Enamine
EN300-7122891-0.5g
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
2770495-23-1
0.5g
$1180.0 2023-07-06
Enamine
EN300-7122891-0.25g
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
2770495-23-1
0.25g
$1131.0 2023-07-06
Enamine
EN300-7122891-2.5g
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
2770495-23-1
2.5g
$2408.0 2023-07-06
Enamine
EN300-7122891-0.1g
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
2770495-23-1
0.1g
$1081.0 2023-07-06
Enamine
EN300-7122891-1.0g
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
2770495-23-1
1.0g
$1229.0 2023-07-06
Enamine
EN300-7122891-10.0g
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
2770495-23-1
10.0g
$5283.0 2023-07-06
Enamine
EN300-7122891-5.0g
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
2770495-23-1
5.0g
$3562.0 2023-07-06

(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate 関連文献

(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamateに関する追加情報

Introduction to (9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate (CAS No. 2770495-23-1)

The compound (9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate (CAS No. 2770495-23-1) is a highly specialized organic compound with significant applications in modern organic synthesis and materials science. This compound is characterized by its unique structure, which combines a fluorenylmethyl group with a hydroxycarbamate moiety, making it a versatile building block in chemical research.

Recent advancements in synthetic chemistry have highlighted the importance of this compound in the development of advanced materials and pharmaceutical agents. The fluorenylmethyl group is known for its stability and photoluminescent properties, while the hydroxycarbamate moiety provides functional versatility, enabling the compound to participate in various chemical reactions such as nucleophilic substitutions and condensations. These properties make it an invaluable tool in the synthesis of complex molecules, including biologically active compounds and advanced polymers.

One of the most notable applications of this compound is its role as a protecting group in peptide synthesis. The ability of the hydroxycarbamate moiety to act as a temporary protective group has been extensively studied and utilized in the synthesis of bioactive peptides. Recent studies have demonstrated that this compound can significantly improve the efficiency and selectivity of peptide coupling reactions, leading to higher yields and purer products.

In addition to its role in peptide synthesis, this compound has also found applications in the development of novel materials for optoelectronic devices. The fluorenylmethyl group contributes to the compound's electronic properties, making it a promising candidate for use in light-emitting diodes (LEDs) and organic photovoltaic cells. Researchers have reported that incorporating this compound into polymer blends can enhance the charge transport properties of the resulting materials, paving the way for more efficient energy conversion devices.

The synthesis of (9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the fluorenylmethyl bromide intermediate and its subsequent reaction with hydroxycarbamic acid derivatives under controlled conditions. Recent optimizations of these steps have led to improved reaction yields and reduced production costs.

From an environmental perspective, this compound has been shown to exhibit low toxicity and biodegradability under certain conditions. Studies conducted on its environmental impact suggest that it can be safely used in industrial settings without posing significant risks to ecosystems. This makes it an attractive option for industries seeking environmentally friendly alternatives for their chemical processes.

In conclusion, (9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate (CAS No. 2770495-23-1) is a multifaceted compound with wide-ranging applications in organic synthesis, materials science, and pharmaceutical research. Its unique structure and functional groups make it an essential tool for researchers aiming to develop innovative solutions across various fields. As ongoing research continues to uncover new potential uses for this compound, its significance in modern chemistry is expected to grow further.

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